3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal
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Overview
Description
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is an organic compound that belongs to the class of aldehydes It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal typically involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the propanal group. One common method involves the use of catalytic hydrogenation under controlled conditions to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the selective hydrogenation of naphthalene and the subsequent formation of the propanal group.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid.
Reduction: 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanol: The reduced form of the aldehyde.
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid: The oxidized form of the aldehyde.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal is unique due to the presence of both the naphthalene ring and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biological Activity
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanal, also known by its CAS number 136415-95-7, is a compound of interest in various biological studies due to its structural characteristics and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16O
- Molecular Weight : 188.26 g/mol
- Structure : The compound features a tetrahydronaphthalene moiety linked to a propanal group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential neuroprotective properties.
Neurotransmitter Interaction
Research indicates that compounds with similar structures often interact with neurotransmitter receptors. For instance:
- Glutamate Receptors : Some studies suggest that naphthalene derivatives can modulate glutamate receptor activity, which is crucial in synaptic transmission and plasticity .
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the neuroprotective effects of tetrahydronaphthalene derivatives. The researchers found that these compounds exhibited significant protective effects against oxidative stress in neuronal cell cultures. The study highlighted the role of such compounds in reducing apoptosis and enhancing cell survival under stress conditions .
Study 2: Ligand Efficiency
Another investigation focused on the ligand efficiency of various naphthalene derivatives. The authors proposed a model for assessing ligand efficiency that could apply to this compound. They emphasized the importance of structural features in determining binding affinity and biological activity .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal |
InChI |
InChI=1S/C13H16O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9-10,12H,3-4,6-8H2 |
InChI Key |
OGJDKQLFBDKVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCC=O |
Origin of Product |
United States |
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